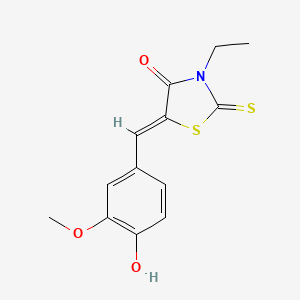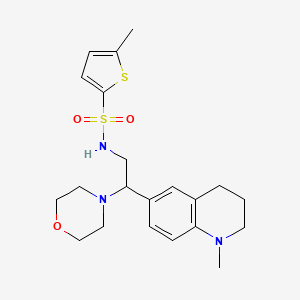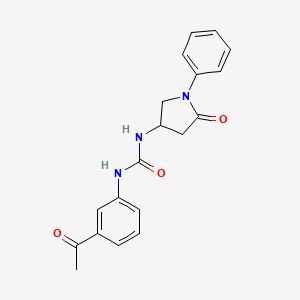
1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as AC-262,536, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a selective androgen receptor modulator (SARM). AC-262,536 is a member of the pyrrolidine-based family of SARMs and has been shown to have anabolic effects on muscle tissue while minimizing the androgenic effects associated with traditional anabolic steroids.
Wissenschaftliche Forschungsanwendungen
Insecticides and Chitin Synthesis Inhibition
Research has shown that certain urea derivatives, including those structurally related to 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, act as effective inhibitors of chitin synthesis in insects. These compounds, such as 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, block the synthesis of cuticular chitin, a critical component of the insect exoskeleton, indicating potential applications in pest control (Post, Jong, & Vincent, 1974).
Organic Synthesis and Catalysis
The compound has relevance in organic synthesis, particularly in reactions catalyzed by gold(I) complexes. Studies demonstrate its application in the gold(I)-catalyzed intramolecular dihydroamination of allenes to form bicyclic imidazolidin-2-ones, showcasing its utility in the construction of nitrogen-containing heterocycles with potential pharmaceutical applications (Li & Widenhoefer, 2009).
Anion Binding and Sensing
Research into urea derivatives has also explored their use in anion binding and sensing. For example, studies on urea-fluoride interactions have identified mechanisms of proton transfer, highlighting the potential of these compounds in the development of sensors and receptors for anions (Boiocchi et al., 2004).
Environmental Applications
Urea derivatives, including those similar to 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, have been studied for their environmental impact, particularly in the context of water treatment and pollution. For instance, triclocarban, a urea-based compound, has been analyzed for its occurrence and degradation in aquatic environments, providing insights into the environmental fate of chemical pollutants (Halden & Paull, 2004).
Corrosion Inhibition
Additionally, certain urea derivatives are investigated for their potential as corrosion inhibitors, which could offer applications in protecting metals from corrosion in acidic environments. This application underscores the versatility of urea derivatives in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)14-6-5-7-15(10-14)20-19(25)21-16-11-18(24)22(12-16)17-8-3-2-4-9-17/h2-10,16H,11-12H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSRYPVLYNVUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

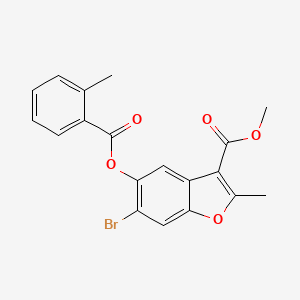
![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)
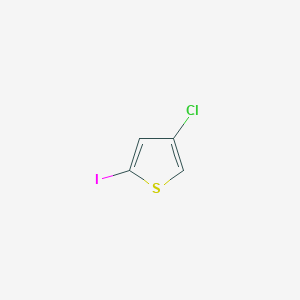
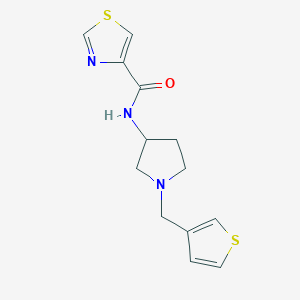
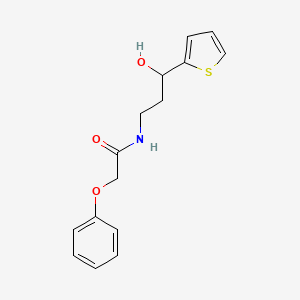
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)
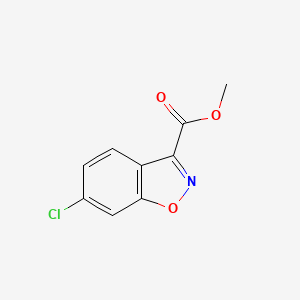
![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
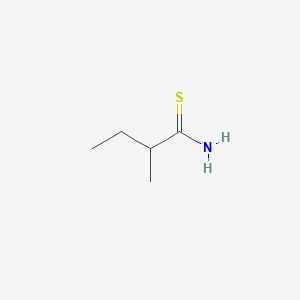
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
